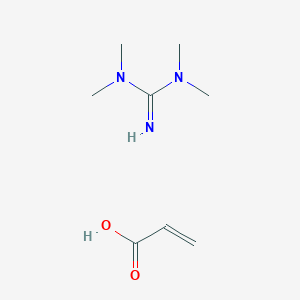
8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimycin A3 is a member of the antimycin family, a group of antibiotics produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and practical applications . Antimycin A3, in particular, has garnered attention due to its unique chemical structure and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimycin A3 involves a series of complex chemical reactions. One improved method includes the lactonization of 3-O-benzyl or 3-O-isovaleryl derivatives of (2R, 3R, 4S)-4-(N-benzyloxycarbonyl-L-threonyloxy)-2-butyl-3-hydroxypentanoic acid . This process involves several steps:
Acid Hydrolysis: The starting material undergoes acid hydrolysis followed by reduction with sodium borohydride.
Tritylation and Acylation: The resulting compound is tritylated and then acylated with N-benzyloxycarbonyl-O-t-butyl-L-threonine.
Oxidation and De-t-butylation: The compound is oxidized using chromium trioxide-acetic acid-pyridine and then de-t-butylated.
Industrial Production Methods
Industrial production of Antimycin A3 typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
化学反应分析
Types of Reactions
Antimycin A3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to changes in its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and acetic acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
科学研究应用
Antimycin A3 has a wide range of scientific research applications:
作用机制
Antimycin A3 exerts its effects by inhibiting cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle inhibits the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
相似化合物的比较
Similar Compounds
Antimycin A1: Another member of the antimycin family with similar inhibitory effects on cellular respiration.
Antimycin A2: Shares structural similarities with Antimycin A3 but differs in its specific biological activities.
Antimycin A4: Known for its fungicidal properties, it is used in agricultural applications.
Uniqueness of Antimycin A3
Antimycin A3 is unique due to its specific binding affinity to the Qi site of cytochrome c reductase and its potent inhibitory effects on the electron transport chain . Its ability to induce apoptosis in cancer cells also sets it apart from other members of the antimycin family .
属性
分子式 |
C26H36N2O9 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32) |
InChI 键 |
PVEVXUMVNWSNIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


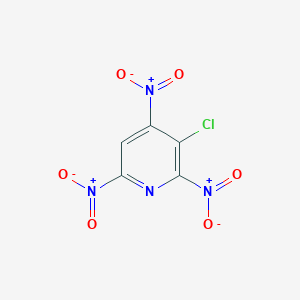
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
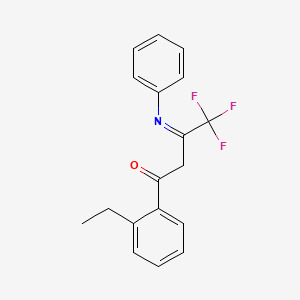
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)

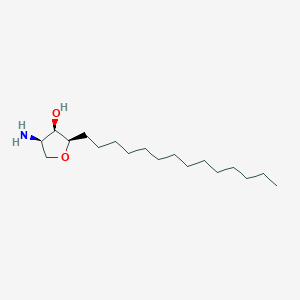
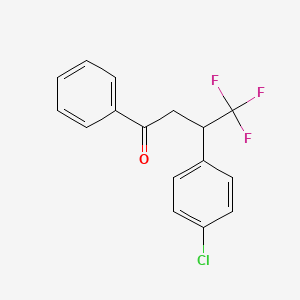

![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
